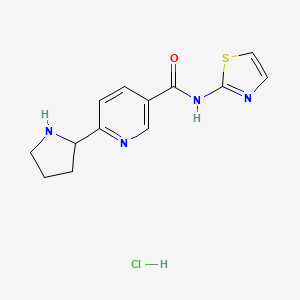
2-Methylpyrrolidine-2-carboxamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methylpyrrolidine-2-carboxamide is represented by the InChI code:1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) . The molecular weight of this compound is 128.17 . Physical And Chemical Properties Analysis
2-Methylpyrrolidine-2-carboxamide hydrochloride is a solid substance . It has a molecular weight of 128.17 . It is soluble in water and alcohol.Scientific Research Applications
Cancer Treatment Research
2-Methylpyrrolidine-2-carboxamide hydrochloride has shown potential in cancer treatment research. A study focused on the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which included compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). This compound demonstrated excellent potency against both PARP-1 and PARP-2 enzymes and showed promising results in clinical trials for cancer treatment (Penning et al., 2009).
Synthesis of Medicinal Intermediates
Another application is in the synthesis of medicinal intermediates. The compound 4-Fluoropyrrolidine-2-carbonyl fluorides, which are useful in medicinal chemistry, can be derived from 2-Methylpyrrolidine-2-carboxamide hydrochloride. These intermediates are significant for creating dipeptidyl peptidase IV inhibitors, a class of drugs used in the treatment of diabetes (Singh & Umemoto, 2011).
Antimicrobial Agent Development
Research has also explored the synthesis of Schiff Bases derived from pyridine-2,6-carboxamide, starting from compounds like 2-Methylpyrrolidine-2-carboxamide hydrochloride. These bases have been tested for their bactericidal and fungicidal activities, showing significant antimicrobial activity (Al-Omar & Amr, 2010).
HIV-1 Treatment Research
The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, which can be derived from 2-Methylpyrrolidine-2-carboxamide hydrochloride, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. Its potential in HIV-1 treatment highlights the versatility of 2-Methylpyrrolidine-2-carboxamide hydrochloride in therapeutic applications (Tamazyan et al., 2007).
Neuroleptic Drug Development
In the field of neuroleptics, benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines, derived from 2-Methylpyrrolidine-2-carboxamide hydrochloride, have shown potential as neuroleptic drugs. This research opens up new possibilities in the treatment of psychiatric disorders (Iwanami et al., 1981).
Mechanism of Action
- The compound contains a pyrrolidine ring, which is a versatile scaffold found in various bioactive molecules . It may interact with receptors, enzymes, or other cellular components.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
2-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(5(7)9)3-2-4-8-6;/h8H,2-4H2,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNCADHQFCKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrrolidine-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)

![1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride](/img/structure/B1402438.png)

![3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402445.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid amide dihydrochloride](/img/structure/B1402447.png)
![4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402449.png)

![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)